Decyl 3-(furan-2-YL)prop-2-enoate
Description
Decyl 3-(furan-2-YL)prop-2-enoate is an α,β-unsaturated ester featuring a decyl alkyl chain and a furan-2-yl substituent on the propenoate backbone. Its structure combines hydrophobicity (from the decyl chain) with the aromatic and electron-rich characteristics of the furan ring.
Properties
CAS No. |
96427-05-3 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
decyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(18)13-12-16-11-10-15-19-16/h10-13,15H,2-9,14H2,1H3 |
InChI Key |
KPLFPQIHFDZBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl 3-(furan-2-yl)prop-2-enoate typically involves the esterification of 3-(furan-2-yl)prop-2-enoic acid with decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Decyl 3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation can be achieved using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Decyl 3-(furan-2-yl)propanoate.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Decyl 3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of decyl 3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between Decyl 3-(furan-2-YL)prop-2-enoate and analogous compounds:
Key Observations:
- Ester Chain Length : The decyl chain in the target compound increases lipophilicity compared to shorter esters like ECFP (ethyl) or aromatic groups in PhECFP (phenyl). This may enhance membrane permeability in biological systems.
Physicochemical Properties
- Thermodynamic Behavior: ECFP and PhECFP exhibit distinct heat capacities and phase transitions due to their cyano and ester groups. For example, ECFP has a melting point of ~45°C, while PhECFP shows higher thermal stability (~120°C) due to aromatic stacking . This compound, with its long alkyl chain, is expected to have lower volatility and higher viscosity compared to ethyl or phenyl analogs.
- Solubility: The decyl chain likely renders the compound insoluble in water but soluble in nonpolar solvents, contrasting with the partially polar ECFP (soluble in acetone or DMF) .
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